molecular formula C16H24N4O2 B10774584 [3H]Dpcpx

[3H]Dpcpx

Cat. No.: B10774584
M. Wt: 312.42 g/mol
InChI Key: FFBDFADSZUINTG-LEZITTIZSA-N
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Description

[3H]DPCPX, also known as 8-cyclopentyl-1,3-dipropylxanthine, is a radiolabeled compound used primarily as a selective antagonist for the adenosine A1 receptor. This compound is significant in pharmacological research due to its high affinity and selectivity for the adenosine A1 receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]DPCPX involves several steps, starting with the preparation of 1,3-diallyl-8-cyclopentylxanthine as a precursor. A magnetically stirred solution of 4-amino-1,3-diallyluracil in acetic acid and water is cooled in an ice bath to 5°C. The mixture is then subjected to a series of reactions to introduce the cyclopentyl and dipropyl groups, resulting in the formation of 8-cyclopentyl-1,3-dipropylxanthine .

Industrial Production Methods

Industrial production of this compound typically involves radiolabeling the synthesized 8-cyclopentyl-1,3-dipropylxanthine with tritium. This process requires specialized facilities and equipment to handle radioactive materials safely and efficiently. The radiolabeling is performed under controlled conditions to ensure high purity and specific activity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3H]DPCPX primarily undergoes substitution reactions due to the presence of reactive sites on the xanthine ring. These reactions are essential for modifying the compound to enhance its selectivity and affinity for the adenosine A1 receptor.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include acetic acid, water, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product’s formation .

Major Products Formed

The major product formed from the synthesis of this compound is 8-cyclopentyl-1,3-dipropylxanthine, which is then radiolabeled with tritium to produce the final compound. This radiolabeled product is used in various scientific research applications .

Mechanism of Action

[3H]DPCPX exerts its effects by selectively binding to the adenosine A1 receptor, thereby blocking the action of endogenous adenosine. This antagonism leads to various physiological effects, such as increased neurotransmitter release, modulation of heart rate, and regulation of blood flow. The molecular targets of this compound include the adenosine A1 receptor, which is coupled to G-proteins and involved in the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its radiolabeling with tritium, which allows for precise tracking and quantification in binding studies. This feature makes it an invaluable tool for studying the adenosine A1 receptor’s role in various physiological and pathological processes .

Properties

Molecular Formula

C16H24N4O2

Molecular Weight

312.42 g/mol

IUPAC Name

8-cyclopentyl-1,3-bis(1,3-ditritiopropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T

InChI Key

FFBDFADSZUINTG-LEZITTIZSA-N

Isomeric SMILES

[3H]CCC([3H])N1C2=C(C(=O)N(C1=O)C([3H])CC[3H])NC(=N2)C3CCCC3

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3

Origin of Product

United States

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